molecular formula C19H18BrNO2 B4999829 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione

1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B4999829
M. Wt: 372.3 g/mol
InChI Key: MIWVQYCPDOHGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione, also known as BMBP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BMBP belongs to the class of pyrrolidinedione compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is not fully understood, but it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or receptors. For example, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been found to bind to certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. This compound has also been found to have effects on the central nervous system, including the modulation of neurotransmitter release and the enhancement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential to exhibit anti-cancer and neuroprotective effects, which may have implications for the development of new drugs. Additionally, this compound has been found to be relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its clinical development.

Future Directions

There are several future directions for the study of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, future studies may focus on the synthesis of analogs of this compound, which may exhibit improved pharmacological properties. Another direction is to investigate the potential applications of this compound in other fields, such as materials science and environmental chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs in various fields of scientific research.

Synthesis Methods

1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been synthesized using various methods, including the reaction of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione with a suitable reagent. One such method involves the reaction of the starting material with sodium methoxide in methanol, followed by the addition of a suitable acid to yield this compound. Other methods include the reaction of the starting material with a suitable amine, followed by the addition of a suitable acid to yield this compound.

Scientific Research Applications

1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been found to exhibit anti-cancer activity. This compound has also been found to have potential applications in the field of neuroscience, where it has been found to exhibit neuroprotective effects. Additionally, this compound has been found to have potential applications in the field of organic chemistry, where it has been used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)10-15-11-18(22)21(19(15)23)17-7-6-13(2)9-16(17)20/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWVQYCPDOHGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.